3-Bromo-s-triazolo[3,4-a]phthalazine

Antimicrobial Drug Discovery Medicinal Chemistry Bacterial Infection

The 3-bromo substituent on this triazolophthalazine scaffold is a pivotal synthetic handle for efficient Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), enabling rapid library generation for SAR-driven hit-to-lead optimization. This key differentiation from the unsubstituted core allows medicinal chemists to modulate potency, selectivity, and ADME properties. Demonstrated antimicrobial activity (S. aureus MIC 50 µg/mL, E. coli MIC 75 µg/mL) validates its use as a starting point for antibacterial programs. Its distinct lipophilicity also serves as a benchmark for halogen-effect studies in drug design. Procure with confidence for your next breakthrough.

Molecular Formula C9H5BrN4
Molecular Weight 249.071
CAS No. 21537-95-1
Cat. No. B563371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-s-triazolo[3,4-a]phthalazine
CAS21537-95-1
Synonyms3-Bromo-1,2,4-triazolo[3,4-a]phthalazine; 
Molecular FormulaC9H5BrN4
Molecular Weight249.071
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NN=C3Br
InChIInChI=1S/C9H5BrN4/c10-9-13-12-8-7-4-2-1-3-6(7)5-11-14(8)9/h1-5H
InChIKeyRPIFZODYUJCSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-s-triazolo[3,4-a]phthalazine (CAS 21537-95-1): Procurement and Selection Guide for Triazolophthalazine-Based Research


3-Bromo-s-triazolo[3,4-a]phthalazine (CAS 21537-95-1) is a heterocyclic compound belonging to the triazolophthalazine class, characterized by a fused triazole-phthalazine ring system with a bromine atom at the 3-position [1]. It has a molecular formula of C9H5BrN4 and a molecular weight of 249.07 g/mol [1]. This compound serves as a key synthetic intermediate and a research tool in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in anticancer, antimicrobial, and central nervous system (CNS) drug discovery programs [1].

Why 3-Bromo-s-triazolo[3,4-a]phthalazine (21537-95-1) Cannot Be Replaced by Unsubstituted or Alternative Halogenated Triazolophthalazines


Substituting 3-Bromo-s-triazolo[3,4-a]phthalazine with the unsubstituted parent compound (s-triazolo[3,4-a]phthalazine) or other 3-halogenated analogs (e.g., 3-chloro or 3-iodo derivatives) fundamentally alters its physicochemical properties and chemical reactivity. The specific electronic effects and steric bulk of the bromine atom dictate the compound's behavior in cross-coupling reactions, its solubility profile, and its interaction with biological targets [1]. Furthermore, the bromine atom provides a unique, versatile handle for further synthetic elaboration via palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), which are not accessible with the unsubstituted core or have significantly different reaction kinetics with the chloro or iodo analogs, directly impacting yield and purity in downstream applications [2].

3-Bromo-s-triazolo[3,4-a]phthalazine (21537-95-1): Quantitative Differentiation Evidence Against Closest Analogs


Superior Antimicrobial Activity of 3-Bromo-s-triazolo[3,4-a]phthalazine Against S. aureus Compared to the Unsubstituted Parent Core

In a direct comparative study, 3-Bromo-s-triazolo[3,4-a]phthalazine demonstrated superior antimicrobial potency against *Staphylococcus aureus* (Gram-positive) relative to the unsubstituted s-triazolo[3,4-a]phthalazine core. The bromo-substituted compound achieved an MIC of 50 µg/mL, whereas the unsubstituted parent compound showed no detectable activity at the highest tested concentration under identical assay conditions . This establishes a clear structure-activity relationship (SAR) where the 3-bromo group is essential for conferring antimicrobial efficacy in this scaffold.

Antimicrobial Drug Discovery Medicinal Chemistry Bacterial Infection

Broad-Spectrum Antimicrobial Differentiation: 3-Bromo Analog Exhibits Quantifiable Activity Against E. coli Unseen in Parent Core

The 3-bromo substitution expands the antimicrobial spectrum of the triazolophthalazine core to include Gram-negative bacteria. 3-Bromo-s-triazolo[3,4-a]phthalazine demonstrated an MIC of 75 µg/mL against *Escherichia coli*, whereas the unsubstituted s-triazolo[3,4-a]phthalazine was completely inactive against this pathogen under the same assay conditions . This differentiation is critical for programs targeting broad-spectrum antibacterial agents.

Antimicrobial Drug Discovery Gram-negative Bacteria Medicinal Chemistry

Enhanced Synthetic Versatility: 3-Bromo Group Enables Cross-Coupling Reactions Not Possible with Unsubstituted Core

The presence of the bromine atom at the 3-position transforms the triazolophthalazine core into a versatile synthetic building block. 3-Bromo-s-triazolo[3,4-a]phthalazine readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to generate a diverse library of 3-substituted derivatives [1]. In contrast, the unsubstituted s-triazolo[3,4-a]phthalazine cannot undergo such transformations, severely limiting its utility in generating focused chemical libraries for SAR studies [2]. While 3-chloro and 3-iodo analogs can also undergo cross-coupling, the bromo derivative offers a distinct balance of reactivity and stability. The C-Br bond is more reactive than C-Cl, allowing for milder reaction conditions and higher yields, and is more stable and easier to handle than the C-I bond, which is prone to unwanted side reactions and decomposition [3].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Distinct Physicochemical Profile: Higher cLogP and Molecular Weight Compared to Unsubstituted Core

The bromine substitution at the 3-position significantly alters the physicochemical properties of the triazolophthalazine scaffold, which directly impacts its behavior in biological assays and its suitability for further drug development. 3-Bromo-s-triazolo[3,4-a]phthalazine (MW 249.07 g/mol) is approximately 46% heavier than the unsubstituted parent compound (MW 170.17 g/mol) and has a higher calculated lipophilicity (cLogP) [1][2]. This increase in lipophilicity and molecular weight is a key driver of its improved membrane permeability and target binding observed in antimicrobial assays, and it influences its ADME profile. In contrast, the 3-chloro analog (MW 204.62 g/mol) has a lower molecular weight and lipophilicity, while the 3-iodo analog (MW ~296 g/mol) has a much higher molecular weight and lipophilicity, which could lead to poor solubility and higher toxicity risks [3].

Drug Design Physicochemical Properties Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Bromo-s-triazolo[3,4-a]phthalazine (CAS 21537-95-1)


Antimicrobial Lead Discovery: Developing Novel Agents Against S. aureus and E. coli

Given its demonstrated and quantifiable antimicrobial activity against both Gram-positive (*S. aureus*, MIC 50 µg/mL) and Gram-negative (*E. coli*, MIC 75 µg/mL) bacteria, 3-Bromo-s-triazolo[3,4-a]phthalazine is an ideal starting point for hit-to-lead optimization programs in antibacterial drug discovery . Its activity against the inactive parent core validates the critical role of the 3-bromo group and provides a clear path for further SAR-driven medicinal chemistry to improve potency and spectrum.

Medicinal Chemistry: Versatile Building Block for Focused SAR Library Synthesis

The 3-bromo substituent makes this compound an indispensable synthetic intermediate for medicinal chemists. It enables the rapid and modular construction of diverse 3-substituted triazolophthalazine libraries through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in the unsubstituted parent compound [1]. This allows for efficient exploration of chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Physicochemical Property Exploration: Benchmarking Halogenated Scaffolds in Drug Design

The distinct molecular weight (249.07 g/mol) and increased lipophilicity of 3-Bromo-s-triazolo[3,4-a]phthalazine, compared to its unsubstituted and other halogenated analogs, make it a valuable tool for studying the impact of halogen substitution on drug-like properties [2]. It serves as a benchmark compound for evaluating the influence of halogens on membrane permeability, target binding, and metabolic stability in a well-defined heterocyclic scaffold, providing crucial data for computational models and rational drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-s-triazolo[3,4-a]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.